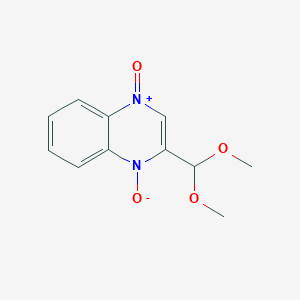

1,4-二氧化-2-(二甲氧基甲基)喹喔啉

描述

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide, also known as 2-DMMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of a quinoxaline ring system, two methyl groups, and two dimethyloxymethyl groups. 2-DMMQ has a wide range of potential applications, including as a reagent in organic synthesis, as an inhibitor of enzymes and proteins, and as a fluorescent compound for imaging. In

科学研究应用

抗菌应用

1,4-二氧化-2-(二甲氧基甲基)喹喔啉: 被鉴定为一种有效的抗菌剂。其结构使其能够与细菌蛋白、酶和受体相互作用,破坏其功能并导致细菌细胞死亡。 该化合物对多种细菌感染特别有效,使其成为开发新型抗菌药物的宝贵资产 .

抗肿瘤活性

该化合物由于能够干扰肿瘤细胞的细胞机制而表现出有希望的抗肿瘤特性。它可以诱导细胞凋亡并抑制细胞增殖,这对抗癌至关重要。 目前正在进行研究以探索其在肿瘤学中的全部潜力 .

抗真菌作用

与它的抗菌特性类似,1,4-二氧化-2-(二甲氧基甲基)喹喔啉 也显示出对真菌病原体的有效性。 它破坏细胞壁合成和功能的机制使其成为治疗真菌感染的候选药物 .

杀虫特性

该化合物的生物活性扩展到其用作杀虫剂。它可以影响昆虫的神经系统,导致其灭绝。 这种应用在农业中特别有用,可以保护作物免受害虫侵害 .

除草剂用途

1,4-二氧化-2-(二甲氧基甲基)喹喔啉: 也可作为除草剂,针对威胁作物产量的特定杂草。 它对某些植物物种的选择性毒性使其成为农民的重要工具 .

抗寄生虫潜力

该化合物已显示出对各种寄生虫感染的有效性,包括疟疾、锥虫病、利什曼病和阿米巴病。 它能够靶向寄生虫特异性途径为抗寄生虫药物开发提供了新的途径 .

新型化合物的合成

由于其高反应性,1,4-二氧化-2-(二甲氧基甲基)喹喔啉 可用作合成多种新型化合物的起始原料。 这些衍生物随后被测试其药理特性,扩展了潜在治疗应用的范围 .

传染病药物开发

研究人员正在探索将该化合物用于开发针对细菌和病毒感染的药物。 它对病原体的广谱活性使其成为未来治疗的有希望的候选药物 .

安全和危害

While 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has many applications in the chemical field , it’s important to note that some adverse effects have been reported in some of the quinoxaline 1,4-dioxide derivatives . For example, genotoxicity and bacterial resistance have been found in quinoxaline 1,4-dioxide antibacterial growth promoters .

未来方向

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .

作用机制

Target of Action

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties. It is an example of an important class of heterocyclic N-oxides . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .

Mode of Action

The compound’s mode of action is primarily through its high reactivity and tendency to undergo various rearrangements . This conjugation leads to an increase in the positive charge at C6 carbon atom as well as stabilization of the intermediate Meisenheimer complex, thereby enhancing its reactivity in nucleophilic substitution reactions .

Result of Action

The compound has found application in the clinic as an antibacterial drug and is used in agriculture. Though the two N-oxide groups are necessary for the antibacterial activity of quinoxaline 1,4-dioxides, some reduced form of quinoxaline compounds were still reported with antibacterial activity .

生化分析

Biochemical Properties

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to produce reactive oxygen species (ROS), which can lead to oxidative stress in cells . This compound also interacts with DNA, causing damage that can lead to cell death. The interactions with enzymes such as oxidoreductases are particularly significant, as these enzymes facilitate the reduction of the N-oxide group, leading to the generation of ROS .

Cellular Effects

The effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide on cells are profound. It has been shown to induce oxidative stress by generating ROS, which can damage cellular components, including DNA, proteins, and lipids . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the oxidative stress induced by this compound can activate signaling pathways that lead to apoptosis, or programmed cell death .

Molecular Mechanism

At the molecular level, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide exerts its effects primarily through the generation of ROS. The compound’s N-oxide group is reduced by cellular oxidoreductases, leading to the production of ROS . These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. Additionally, the compound can bind to DNA, causing structural damage that interferes with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide change over time. The compound is relatively stable, but its effects can be prolonged due to the continuous generation of ROS . Over time, the oxidative damage accumulates, leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cell death .

Dosage Effects in Animal Models

The effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may be beneficial in certain therapeutic contexts . At high doses, the compound can cause severe oxidative damage, leading to cell death and tissue damage. Toxic effects, such as liver and kidney damage, have been observed at high doses .

Metabolic Pathways

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is involved in several metabolic pathways. The primary metabolic pathway involves the reduction of the N-oxide group by oxidoreductases, leading to the generation of ROS . This compound can also undergo hydroxylation, which further contributes to its biological activity. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound .

Transport and Distribution

Within cells and tissues, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cellular oxidoreductases to generate ROS . It can also localize to the nucleus, where it binds to DNA and causes structural damage . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biological activity .

属性

IUPAC Name |

3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLITYWRKJWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185876 | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32065-66-0 | |

| Record name | Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32065-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)